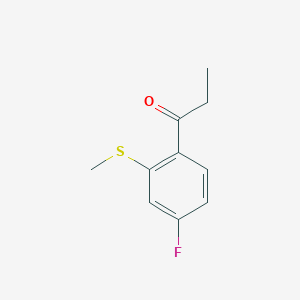
1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11FOS. This compound is characterized by the presence of a fluoro group and a methylthio group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-2-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions typically involve the use of a base and a solvent such as ethanol or methanol. Industrial production methods may involve more scalable processes, including catalytic reactions and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Addition: The compound can participate in addition reactions with nucleophiles, forming various adducts depending on the reagents used
Scientific Research Applications
1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one involves its interaction with various molecular targets. The fluoro and methylthio groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The propanone moiety can undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate biological pathways and cellular functions .
Comparison with Similar Compounds
1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Fluoro-2-hydroxyphenyl)propan-1-one: This compound has a hydroxy group instead of a methylthio group, which can significantly alter its chemical reactivity and biological activity.
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: This compound contains a morpholine ring, which can enhance its solubility and interaction with biological targets.
2-methyl-4’-(methylthio)-2-Morpholinopropiophenone: Similar to the previous compound, this one also contains a morpholine ring and is used in photoinitiation processes.
These comparisons highlight the unique properties of this compound, particularly its combination of fluoro and methylthio groups, which contribute to its distinct chemical and biological activities.
Properties
Molecular Formula |
C10H11FOS |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(4-fluoro-2-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11FOS/c1-3-9(12)8-5-4-7(11)6-10(8)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
CSXCIBFGIDYQGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)F)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


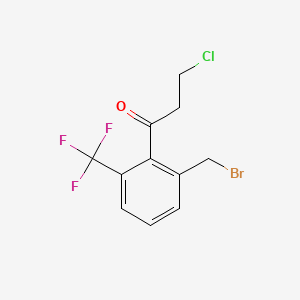
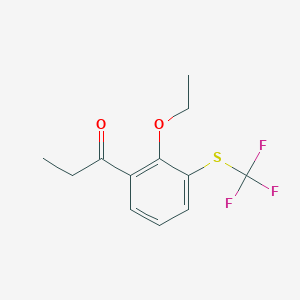
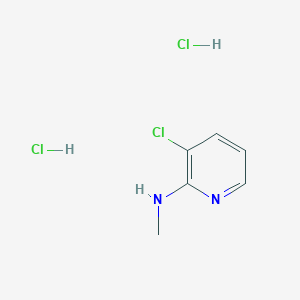
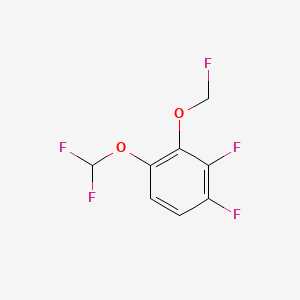
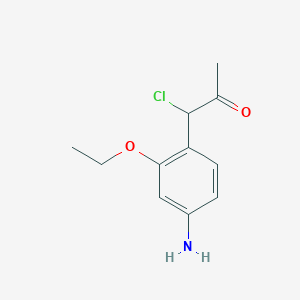
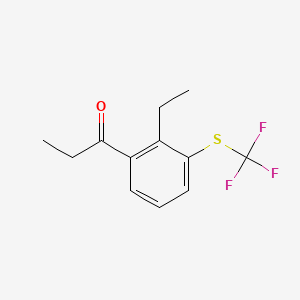
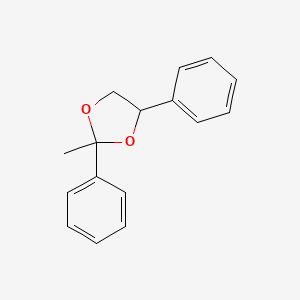

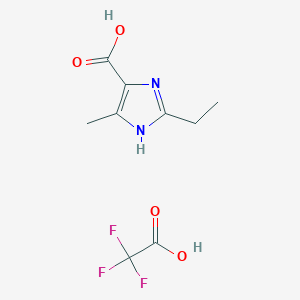
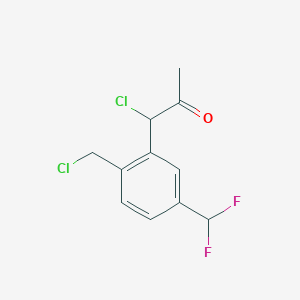

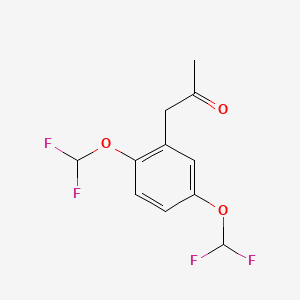
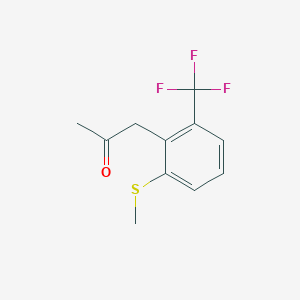
![{4-[(2S)-N-[(1S)-1-carbamoyl-4-(carbamoylamino)butyl]-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B14066850.png)
